molecular formula C17H16N2O5 B2793905 2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile CAS No. 186308-67-8

2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Cat. No.: B2793905
CAS No.: 186308-67-8
M. Wt: 328.324
InChI Key: KBOFHVOIGMXURS-UHFFFAOYSA-N
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Description

2-Amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a heterocyclic compound featuring a pyrano[3,2-c]chromene core fused with a 2-amino-3-cyano-4H-pyran moiety. Its structure includes a dimethoxymethyl group at position 4 and a methyl substituent, distinguishing it from other pyrano-chromene derivatives. This compound is synthesized via multicomponent reactions (MCRs), typically involving 4-hydroxycoumarin, aldehydes, and nitriles, catalyzed by eco-friendly systems such as L-proline-modified Zr-based MOFs (Basu-proline) . Pyrano-chromenes are pharmacologically significant, with reported antibacterial, antiviral, and anticancer activities .

Properties

IUPAC Name

2-amino-4-(dimethoxymethyl)-4-methyl-5-oxopyrano[3,2-c]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-17(16(21-2)22-3)10(8-18)14(19)24-13-9-6-4-5-7-11(9)23-15(20)12(13)17/h4-7,16H,19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOFHVOIGMXURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C(OC2=C1C(=O)OC3=CC=CC=C32)N)C#N)C(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325313
Record name 2-amino-4-(dimethoxymethyl)-4-methyl-5-oxopyrano[3,2-c]chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666364
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

186308-67-8
Record name 2-amino-4-(dimethoxymethyl)-4-methyl-5-oxopyrano[3,2-c]chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves multiple steps, starting from simpler precursor molecules[_{{{CITATION{{{1{2-amino-4- (dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano [3,2-c ...](https://www.sigmaaldrich.com/US/en/product/keyorganicsbionet/key465203002?context=bbe). One common approach is the condensation of appropriate diketone and aldehyde derivatives under acidic or basic conditions to form the pyranochromene core[{{{CITATION{{{1{2-amino-4- (dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano 3,2-c ...{{{CITATION{{{_1{2-amino-4- (dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano 3,2-c ....

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors equipped with precise temperature and pressure controls to ensure the reproducibility and purity of the final product[_{{{CITATION{{{_1{2-amino-4- (dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano 3,2-c .... Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : Conversion of the cyano group to a carboxylic acid derivative.

  • Reduction: : Reduction of the cyano group to an amine.

  • Substitution: : Replacement of the dimethoxymethyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in an acidic medium.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Various nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed

  • Oxidation: : 2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylic acid.

  • Reduction: : 2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-amine.

  • Substitution: : Various derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile: has several scientific research applications:

  • Chemistry: : It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures.

  • Biology: : The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: : Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, its cyano group may interact with enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrano[3,2-c]chromene derivatives share a common scaffold but differ in substituents at positions 4 and 7, which critically influence their physicochemical properties and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Pyrano[3,2-c]chromene Derivatives

Compound Name (Substituents) Synthesis Method Key Physical Properties Bioactivity/Applications References
Target Compound : 4-(dimethoxymethyl)-4-methyl Basu-proline-catalyzed MCR Melting point: 239–242°C (varies by method) Under investigation; expected anticancer
4-Phenyl derivative (4-Ph) BF₃·SiO₂-catalyzed MCR M.p.: 228–230°C; IR: 2198 cm⁻¹ (C≡N) DNA-binding (ctDNA interaction)
4-(4-Chlorophenyl) derivative (4-CC) Solvent-free MCR M.p.: 242–245°C; λmax: 340 nm (UV-vis) DNA-targeted drug design
4-(1-Naphthyl) derivative Knoevenagel-Michael reaction M.p.: 260–262°C; IR: 2209 cm⁻¹ (C≡N) Anti-HIV activity (IC₅₀: 12 μM vs. HIV-1)
4-(4-Methoxyphenyl) derivative Co-crystallization with acetic acid Space group: P 1; Z = 2 Semiconductor properties
AMPC (4-(4-(6-fluoro-5-methylpyridin-3-yl)phenyl)) Custom MCR M.p.: >250°C; IR: 1685 cm⁻¹ (C=O) TFF3 inhibitor (anticancer synergy)

Key Findings :

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., 4-nitrophenyl in 7f) enhance antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL) .
  • Bulky aromatic groups (e.g., 1-naphthyl in 6) improve anti-HIV efficacy due to enhanced reverse transcriptase inhibition .
  • Polar substituents (e.g., 4-hydroxyphenyl in 7i) increase water solubility but reduce melting points (e.g., 7i: M.p. 230–233°C vs. 4-Ph: 228–230°C) .

Synthetic Efficiency :

  • Basu-proline catalyst achieves yields >85% for dimethoxymethyl derivatives under reflux .
  • BF₃·SiO₂ offers recyclability (5 cycles with <10% yield loss) but requires higher temperatures (80°C) .

Spectroscopic Signatures :

  • C≡N stretch : Consistently observed at 2190–2209 cm⁻¹ (IR) across derivatives .
  • C=O stretch : Ranges from 1675–1717 cm⁻¹, influenced by electron-donating substituents .

Thermal Stability :

  • Nitro-substituted derivatives (e.g., 4-(3-nitrophenyl)) exhibit higher thermal stability (M.p. 285–288°C) due to strong intermolecular interactions .

Contradictions and Limitations :

  • Discrepancies in reported melting points (e.g., 4g: 285–288°C observed vs. 260–262°C literature) suggest solvent or catalyst effects .
  • While AMPC shows promise in TFF3 inhibition, its dimeric structure complicates pharmacokinetic optimization .

Biological Activity

The compound 2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is part of a class of pyranochromene derivatives that have garnered attention for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves a multi-component reaction starting from 4-hydroxycoumarin, malononitrile, and various substituted benzaldehydes. The reaction conditions often include the use of solvents like ethanol and catalysts such as DMAP (4-Dimethylaminopyridine) to facilitate product formation. The final product is usually purified through crystallization techniques.

Anticancer Properties

Recent studies have demonstrated that pyranochromene derivatives exhibit significant anticancer activity. Specifically, the compound has shown:

  • Microtubule Disruption : The compound interferes with microtubule dynamics in cancer cells, leading to cell cycle arrest. This mechanism is crucial for its antiproliferative effects against various cancer cell lines.
  • Centrosome De-clustering : The compound promotes centrosome de-clustering in cancer cells, which is associated with reduced tumor growth and metastasis.
  • Antiangiogenic Effects : In vitro and in vivo studies indicate that this compound can inhibit angiogenesis, the process by which new blood vessels form from pre-existing vessels, thereby limiting nutrient supply to tumors.

Table 1 summarizes the antiproliferative activity of selected derivatives against various tumor cell lines:

CompoundCell LineIC50 (μM)Activity Description
1aHT-290.5Highly active against colon carcinoma
1bMCF-7>10Inactive against breast cancer
1cHCT-1160.04Very potent against colorectal cancer
1dEA.hy9260.15Significant activity against endothelial cells

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : It has been observed to trigger apoptotic pathways in sensitive cancer cell lines.
  • Inhibition of Key Kinases : The compound may inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Melanoma Cells : In a study involving A2 melanoma cells, treatment with the compound resulted in significant inhibition of cell proliferation and induced apoptosis through activation of caspase pathways .
  • Endothelial Cell Studies : In assays using EA.hy926 endothelial cells, the compound demonstrated antiangiogenic properties by reducing tube formation in vitro .

Q & A

Q. What are the optimized multi-component reaction (MCR) protocols for synthesizing this compound?

The compound can be synthesized via a three-component condensation of substituted aldehydes, malononitrile, and 4-hydroxycoumarin. A catalytic system using 10 mol% [BMIM][OH] (a basic ionic liquid) in aqueous medium at 100°C achieves high yields (80–92%) by promoting efficient cyclization and minimizing side reactions . Alternative green methods involve microwave-assisted synthesis under solvent-free conditions, reducing reaction times from hours to minutes (e.g., 15–20 minutes at 80°C) while maintaining yields >85% .

Q. Key Methodological Considerations :

  • Monitor reaction progress via TLC or HPLC to optimize reaction time.
  • Purify via recrystallization using ethanol/water mixtures to remove unreacted starting materials.

Q. How can spectroscopic techniques validate the compound’s structure?

  • 1H/13C NMR :
    • The amino (–NH2) group appears as a broad singlet at δ 5.8–6.2 ppm.
    • The dimethoxymethyl substituent (–OCH2O–) shows two singlets for methoxy protons at δ 3.3–3.5 ppm .
    • Carbonitrile (–CN) resonates at δ 115–120 ppm in 13C NMR .
  • FT-IR :
    • Sharp peaks at 2190–2210 cm⁻¹ (C≡N stretch) and 1660–1680 cm⁻¹ (ketone C=O) confirm functional groups .

Validation Tip : Compare spectral data with structurally analogous pyrano[3,2-c]chromene derivatives (e.g., phenyl-substituted analogs in ).

Advanced Research Questions

Q. How do substituents (e.g., dimethoxymethyl) influence crystallographic packing and stability?

The dimethoxymethyl group introduces steric and electronic effects:

  • Hydrogen Bonding : The amino group forms N–H⋯N and N–H⋯O hydrogen bonds (bond lengths: 2.8–3.0 Å), creating edge-fused R₂²(12) and R₂²(14) motifs that stabilize the 3D network .
  • π-π Interactions : The chromene ring engages in offset π-stacking (centroid distances: 3.8–4.1 Å) with adjacent aromatic systems, enhancing thermal stability .
  • Torsional Strain : The dimethoxymethyl group adopts a chair-like conformation, with C–O–C angles deviating by 5–7° from ideal tetrahedral geometry, contributing to lattice energy .

Methodology : Use single-crystal XRD (e.g., Bruker SMART CCD) with SHELX refinement to resolve torsional parameters and Hirshfeld surface analysis for intermolecular interactions .

Q. What computational methods predict electronic properties and reactivity?

  • DFT Calculations :
    • B3LYP/6-31G(d) optimizations reveal a HOMO-LUMO gap of 3.8–4.2 eV, indicating moderate electrophilicity .
    • Molecular electrostatic potential (MEP) maps highlight nucleophilic sites at the amino group and electrophilic regions at the carbonyl oxygen .
  • Molecular Docking :
    • Autodock Vina simulations suggest binding affinity (ΔG: −8.2 to −9.5 kcal/mol) with enzymes like cyclooxygenase-2 (COX-2), supporting potential bioactivity studies .

Validation : Cross-reference computational results with experimental UV-Vis spectra (λmax: 280–320 nm) for electronic transitions .

Q. How do reaction conditions impact regioselectivity in analogous derivatives?

Contradictions arise in substituent positioning under varying conditions:

  • Base-Catalyzed Reactions : Ionic liquids ([BMIM][OH]) favor 4-substitution due to enhanced nucleophilicity at the C4 position .
  • Solvent-Free Microwave Synthesis : Higher temperatures (100–120°C) promote 3-cyano group stability but may lead to byproducts like 5-oxo tautomers .

Resolution Strategy : Use LC-MS to track intermediates and optimize reaction stoichiometry (aldehyde:malononitrile:coumarin = 1:1.2:1) to suppress side pathways .

Key Research Gaps and Recommendations

  • Mechanistic Studies : Use isotopic labeling (e.g., 13C-malononitrile) to trace cyclization pathways.
  • Bioactivity Screening : Prioritize in vitro assays against cancer cell lines (e.g., MCF-7) given structural similarities to bioactive chromenes .
  • Thermal Analysis : Perform TGA-DSC to correlate crystallographic stability with decomposition profiles.

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